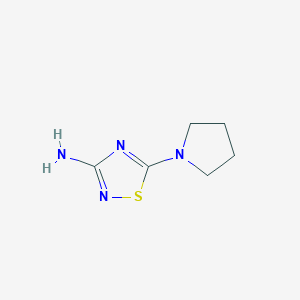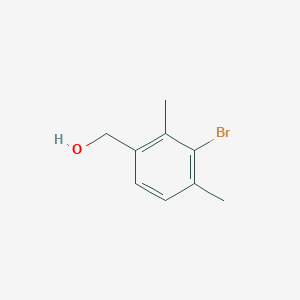
(3-Bromo-2,4-dimethylphenyl)methanol
Vue d'ensemble
Description
“(3-Bromo-2,4-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO . It’s a brominated derivative of dimethylphenylmethanol, which means it has a bromine atom attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2,4-dimethylphenyl)methanol” consists of a phenyl ring (a six-membered carbon ring) with two methyl groups (CH3), a bromine atom, and a methanol group (CH2OH) attached to it .Applications De Recherche Scientifique
Molecular Complex Formation
The formation of molecular complexes involving derivatives of (3-Bromo-2,4-dimethylphenyl)methanol has been explored. In one study, the X-ray crystal structures of several molecular complexes, including those involving similar compounds, were determined. These complexes featured planar hydrogen-bonded rings and showcased the potential of (3-Bromo-2,4-dimethylphenyl)methanol derivatives in forming structurally unique complexes (Toda, Tanaka, & Mak, 1985).
Buttressing Effect on Rotational Barriers
Research has been conducted on the impact of bromine substitution on the rotational barriers in fluorene compounds, closely related to (3-Bromo-2,4-dimethylphenyl)methanol. This study demonstrated the buttressing effect, which influences the free energies of activation for rotation, providing insights into molecular dynamics and structural relationships (Aoki, Nakamura, & Ōki, 1982).
Total Synthesis of Biologically Active Compounds
The total synthesis of biologically active, naturally occurring compounds using (3-bromo-4,5-dimethoxyphenyl)methanol as a starting material has been achieved. This synthesis is significant for the development of complex natural products, highlighting the role of (3-Bromo-2,4-dimethylphenyl)methanol derivatives in medicinal chemistry (Akbaba et al., 2010).
Polymerization Processes
Studies have investigated the polymerization of bromo-dimethylphenol derivatives in the presence of various comonomers. These polymerizations led to unique polymers like poly(2,6-dimethyl-1,4-phenylene oxide), demonstrating the potential of (3-Bromo-2,4-dimethylphenyl)methanol in polymer science (Wang & Percec, 1991).
Synthesis of Novel Chemical Intermediates
The reaction between similar bromo-methylphenol derivatives and other chemical agents has led to the synthesis of novel intermediates such as 4,4′-dimethoxy-3,3′-bithiophene. These intermediates are crucial in the development of new materials and chemical processes (Zuo et al., 2015).
Enantioselective Organic Reactions
Enantioselective Michael addition of malonate esters to nitroolefins, catalyzed by diaryl-2-pyrrolidinemethanols derived from (3-Bromo-2,4-dimethylphenyl)methanol, has been researched. This highlights its role in asymmetric synthesis, important in pharmaceutical and fine chemical industries (Lattanzi, 2006).
Propriétés
IUPAC Name |
(3-bromo-2,4-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBMZPIDSRCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292458 | |
| Record name | 3-Bromo-2,4-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,4-dimethylphenyl)methanol | |
CAS RN |
1255206-86-0 | |
| Record name | 3-Bromo-2,4-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

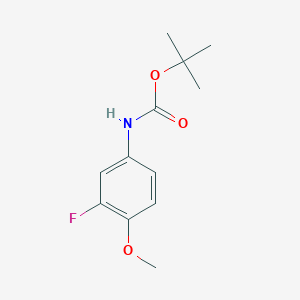
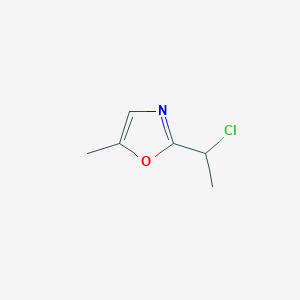
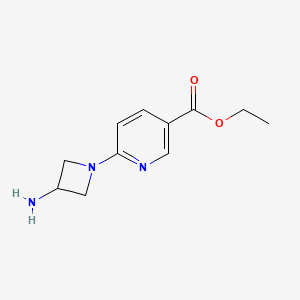
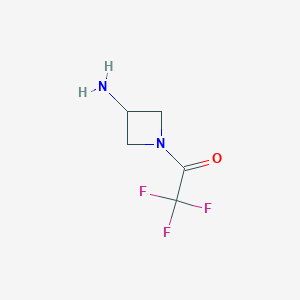
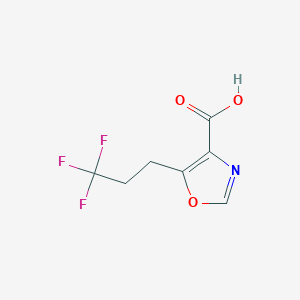
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
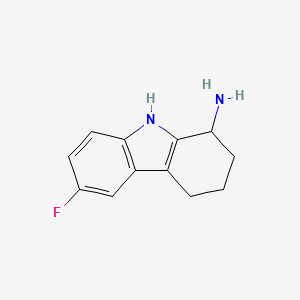
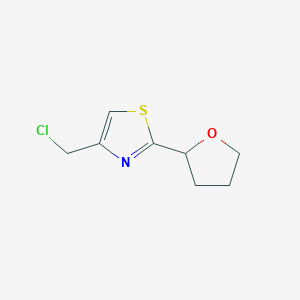
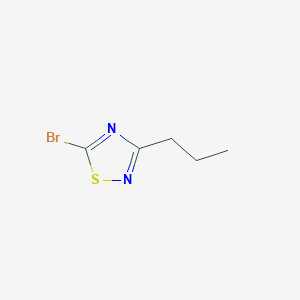
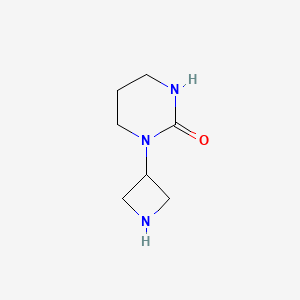
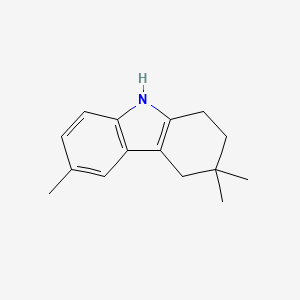
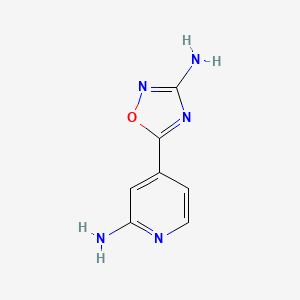
amine](/img/structure/B1376191.png)
